2-((2-Methoxybenzyl)thio)benzo[d]thiazole
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Description
“2-((2-Methoxybenzyl)thio)benzo[d]thiazole” is a chemical compound with the molecular formula C14H11NOS . It is a derivative of benzothiazole, a heterocyclic compound that is a part of many pharmaceuticals and industrial chemicals .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The structure was found to be a benzothiazole ring with a methoxyphenyl group attached to it .Chemical Reactions Analysis
Benzothiazole derivatives have been found to exhibit a variety of chemical reactions. For instance, they have been used in the synthesis of quorum sensing inhibitors . The compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined by its molecular formula C14H11NOS and its average mass of 241.308 Da .Mechanism of Action
Target of Action
The primary target of 2-((2-Methoxybenzyl)thio)benzo[d]thiazole is the quorum sensing pathways in bacteria . Quorum sensing is a mechanism of cell-to-cell communication that bacteria use to coordinate group behaviors .
Mode of Action
This compound interacts with its targets by inhibiting the quorum sensing pathways . This inhibition disrupts the bacteria’s ability to coordinate behaviors such as biofilm formation and virulence production .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria, which are responsible for coordinating various behaviors in response to changes in population density . By inhibiting these pathways, the compound disrupts the bacteria’s ability to form biofilms and produce virulence factors .
Result of Action
The inhibition of the quorum sensing pathways by this compound results in a disruption of bacterial behaviors such as biofilm formation and virulence production . This can potentially reduce the pathogenicity of the bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other substances that can interact with the same quorum sensing pathways . Additionally, the stability of the compound could be influenced by factors such as temperature and pH.
Future Directions
Benzothiazole derivatives, including “2-((2-Methoxybenzyl)thio)benzo[d]thiazole”, have potential applications in the development of new drugs for antimicrobial treatments . They are also being studied for their potential as quorum sensing inhibitors . Future research may focus on further exploring these applications and developing more potent biologically active benzothiazole-based drugs .
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methylsulfanyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS2/c1-17-13-8-4-2-6-11(13)10-18-15-16-12-7-3-5-9-14(12)19-15/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSNRXFFMQNSOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CSC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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